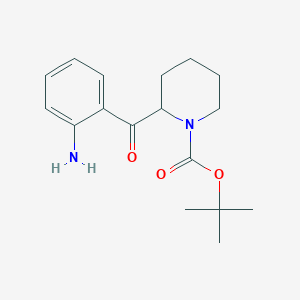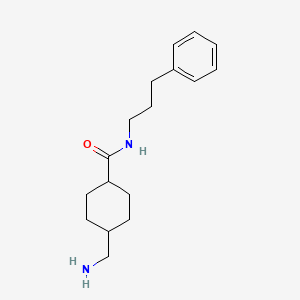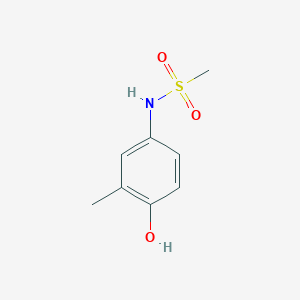![molecular formula C11H23ClO B13873010 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is an organic compound with a complex structure that includes a chlorine atom, an alkyl chain, and an ether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane typically involves the reaction of 1-chloroheptane with 2-methylpropan-2-ol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the alcohol to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
科学的研究の応用
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether linkages or as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane involves its interaction with molecular targets through its functional groups. The chlorine atom and ether linkage can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-Chloro-2-methyl-2-phenylpropane
- 1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]heptane
Comparison: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is unique due to its specific combination of functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
C11H23ClO |
|---|---|
分子量 |
206.75 g/mol |
IUPAC名 |
1-chloro-7-[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C11H23ClO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 |
InChIキー |
KKNSOFUZWXRYSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)



![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)




